molecular formula C15H11BrClF3N2O B10860689 Chlorfenapyr-d7

Chlorfenapyr-d7

Cat. No.: B10860689
M. Wt: 414.65 g/mol
InChI Key: CWFOCCVIPCEQCK-HBDSRZCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorfenapyr-d7 is a deuterated analog of chlorfenapyr, a pyrrole-based pro-insecticide. This compound is primarily used as an internal standard for the quantification of chlorfenapyr in various analytical applications. Chlorfenapyr itself is known for its insecticidal properties, which are activated upon metabolic conversion within the target organism .

Preparation Methods

The synthesis of chlorfenapyr-d7 involves the incorporation of deuterium atoms into the chlorfenapyr molecule. The general synthetic route includes the following steps:

Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale deuteration reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Chlorfenapyr-d7, like its non-deuterated counterpart, undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, nucleophiles such as sodium cyanide, and hydrolyzing agents like water or acids. The major products formed from these reactions include the active metabolite CL 303268 and various substituted derivatives .

Mechanism of Action

Chlorfenapyr-d7, through its active metabolite CL 303268, disrupts the production of adenosine triphosphate (ATP) in the mitochondria. This is achieved by uncoupling oxidative phosphorylation, which prevents the conversion of adenosine diphosphate (ADP) to ATP. The resulting energy deficit leads to cellular death and ultimately organism mortality .

Comparison with Similar Compounds

Chlorfenapyr-d7 is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:

Chlorfenapyr-d7 stands out due to its specific use in analytical applications and its role in enhancing the accuracy of chlorfenapyr quantification in various research fields.

Properties

Molecular Formula

C15H11BrClF3N2O

Molecular Weight

414.65 g/mol

IUPAC Name

4-bromo-2-(4-chlorophenyl)-1-[dideuterio(1,1,2,2,2-pentadeuterioethoxy)methyl]-5-(trifluoromethyl)pyrrole-3-carbonitrile

InChI

InChI=1S/C15H11BrClF3N2O/c1-2-23-8-22-13(9-3-5-10(17)6-4-9)11(7-21)12(16)14(22)15(18,19)20/h3-6H,2,8H2,1H3/i1D3,2D2,8D2

InChI Key

CWFOCCVIPCEQCK-HBDSRZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC([2H])([2H])N1C(=C(C(=C1C(F)(F)F)Br)C#N)C2=CC=C(C=C2)Cl

Canonical SMILES

CCOCN1C(=C(C(=C1C(F)(F)F)Br)C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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